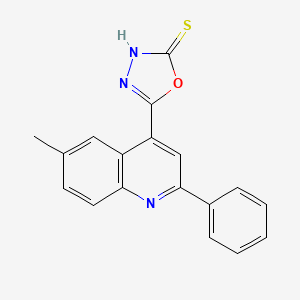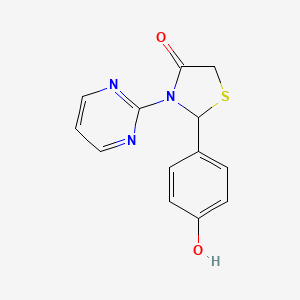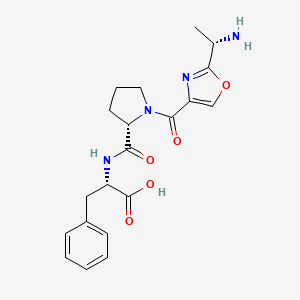
AoxSPF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AoxSPF is a synthetic compound known for its unique chemical properties and wide range of applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AoxSPF involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
AoxSPF undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions of this compound involve the use of reducing agents to convert it into reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
AoxSPF has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound is used to study cellular processes and as a tool for probing biological pathways.
Medicine: this compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, materials, and as a catalyst in various processes.
Wirkmechanismus
The mechanism of action of AoxSPF involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing downstream signaling pathways. The precise molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Eigenschaften
CAS-Nummer |
647011-12-9 |
|---|---|
Molekularformel |
C20H24N4O5 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H24N4O5/c1-12(21)18-23-15(11-29-18)19(26)24-9-5-8-16(24)17(25)22-14(20(27)28)10-13-6-3-2-4-7-13/h2-4,6-7,11-12,14,16H,5,8-10,21H2,1H3,(H,22,25)(H,27,28)/t12-,14-,16-/m0/s1 |
InChI-Schlüssel |
VRDFPFPJEZNFKH-NOLJZWGESA-N |
Isomerische SMILES |
C[C@@H](C1=NC(=CO1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N |
Kanonische SMILES |
CC(C1=NC(=CO1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


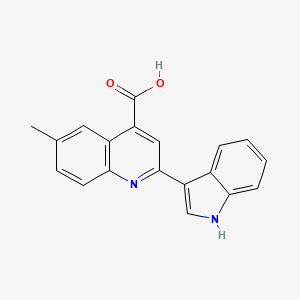

![3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214251.png)
![3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214255.png)


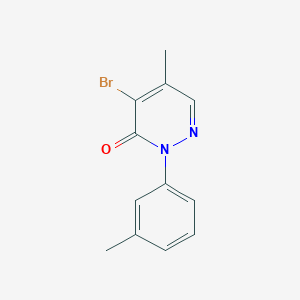

![3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15214291.png)
![4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate](/img/structure/B15214297.png)
![N-[(3,4-Dichlorophenyl)methyl]-5-(pyrimidin-5-yl)pyridin-3-amine](/img/structure/B15214305.png)
